molecular formula C16H20N4O B7514670 N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide

N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide

Cat. No. B7514670
M. Wt: 284.36 g/mol
InChI Key: GLRQWHGKBVPCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was discovered by a team of researchers led by Dr. Ross Hannan at the Peter MacCallum Cancer Centre in Melbourne, Australia. CX-5461 has shown promise as a potential treatment for cancer, particularly hematological malignancies such as multiple myeloma and acute myeloid leukemia.

Mechanism of Action

N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide acts by binding to a specific site on RNA polymerase I, known as the DNA-binding cleft. This prevents the enzyme from binding to DNA and initiating transcription of rRNA. This leads to a reduction in the number of ribosomes and a decrease in protein synthesis, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting RNA polymerase I transcription, N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been shown to induce DNA damage and activate the DNA damage response pathway. This leads to cell cycle arrest and apoptosis, ultimately resulting in cell death.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide is that it has shown promise as a potential treatment for cancer, particularly hematological malignancies such as multiple myeloma and acute myeloid leukemia. However, there are also some limitations to its use in lab experiments. For example, N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve therapeutic concentrations in animal models. Additionally, N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been shown to be toxic to normal cells at high concentrations, which can limit its use in preclinical studies.

Future Directions

There are several potential future directions for research on N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide. For example, studies have shown that combining N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide with inhibitors of the DNA damage response pathway can enhance its anti-cancer activity. Another area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription, which could potentially overcome some of the limitations of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide. Additionally, there is interest in exploring the use of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide in combination with immunotherapy, as it has been shown to enhance the anti-tumor immune response in preclinical studies.

Synthesis Methods

The synthesis of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide involves several steps, including the reaction of 2-bromo-5-chloro-3-methylpyridine with potassium tert-butoxide, followed by the addition of N-cyclohexyl-N-methylhydrazine to form the pyrazole ring. The resulting compound is then reacted with 3-chloro-4-fluoroaniline to form the final product. The synthesis of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been described in detail in several scientific publications.

Scientific Research Applications

N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been the subject of extensive scientific research, particularly in the field of cancer biology. Studies have shown that N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide inhibits RNA polymerase I transcription, which is required for the production of ribosomal RNA (rRNA). This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately resulting in cell death. N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been shown to be effective against a range of cancer cell lines, including those resistant to conventional chemotherapy.

properties

IUPAC Name

N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-19(14-6-3-2-4-7-14)16(21)13-8-9-15(17-12-13)20-11-5-10-18-20/h5,8-12,14H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRQWHGKBVPCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide

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